2-Nitro-3-(thiophen-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-(thiophen-3-yl)benzoic acid is a compound that features a nitro group, a thiophene ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(thiophen-3-yl)benzoic acid typically involves the nitration of 3-(thiophen-3-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitro-3-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products Formed:
Reduction: 2-Amino-3-(thiophen-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Nitro-3-(thiophen-3-yl)benzoic acid and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
3-(Thiophen-3-yl)benzoic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological activities.
2-Amino-3-(thiophen-3-yl)benzoic acid: A reduced form of 2-Nitro-3-(thiophen-3-yl)benzoic acid with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
919087-97-1 |
---|---|
Molekularformel |
C11H7NO4S |
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
2-nitro-3-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)9-3-1-2-8(10(9)12(15)16)7-4-5-17-6-7/h1-6H,(H,13,14) |
InChI-Schlüssel |
NXUGNPQUOAWPMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.